1-Benzoyl-4-cycloheptylpiperazine
Description
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(16-8-4-3-5-9-16)20-14-12-19(13-15-20)17-10-6-1-2-7-11-17/h3-5,8-9,17H,1-2,6-7,10-15H2 |
InChI Key |
GJQCANDRTQADMJ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzoyl-4-cycloheptylpiperazine
Executive Summary
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1-Benzoyl-4-cycloheptylpiperazine, an unsymmetrically disubstituted piperazine derivative. Piperazine scaffolds are of immense interest to researchers in drug development due to their prevalence in a wide array of biologically active compounds.[1][2] This document eschews a rigid template in favor of a logical, mechanism-driven narrative designed for researchers, scientists, and drug development professionals. We will detail a robust two-step synthetic strategy, beginning with the selective mono-N-alkylation of piperazine to form a key intermediate, followed by N-acylation. The causality behind experimental choices, detailed step-by-step protocols, in-depth mechanistic discussions, and critical safety considerations are elucidated to ensure procedural accuracy, reproducibility, and safety.
Strategic Approach: The Challenge of Asymmetric Substitution
The synthesis of an unsymmetrically disubstituted piperazine, such as 1-Benzoyl-4-cycloheptylpiperazine, presents a classic chemical challenge: controlling selectivity. The two secondary amine groups on the piperazine ring have comparable nucleophilicity, and a one-pot reaction with both electrophiles (a cycloheptyl source and a benzoyl source) would result in a statistical mixture of mono- and di-substituted products, including the undesired 1,4-dibenzoylpiperazine and 1,4-dicycloheptylpiperazine.
Therefore, a sequential, stepwise approach is mandatory for a clean, high-yielding synthesis. Our selected strategy involves two primary transformations:
-
Selective Mono-N-alkylation: First, we synthesize 1-cycloheptylpiperazine. This is the critical step for establishing the asymmetry of the final product.
-
N-Acylation: The remaining secondary amine of the 1-cycloheptylpiperazine intermediate is then acylated with benzoyl chloride to yield the target molecule.
This pathway is chosen for its efficiency and high-yielding final step. Acylation of a secondary amine is typically a very facile and clean reaction, making it an ideal concluding step.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway and Core Mechanisms
Overall Synthetic Workflow
The diagram below outlines the complete, forward-synthesis workflow from commercially available starting materials to the final product.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 1-Cycloheptylpiperazine via Reductive Amination
To achieve selective mono-alkylation, we will employ reductive amination. This widely-used method involves the reaction of piperazine with cycloheptanone to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent. Using an excess of piperazine relative to cycloheptanone statistically favors the formation of the mono-substituted product. A more controlled, albeit longer, alternative involves protecting one piperazine nitrogen with a group like tert-butyloxycarbonyl (Boc), performing the alkylation, and then deprotecting.[3][4] However, for efficiency, direct reductive amination is often preferred.
Mechanism: Reductive Amination The reaction proceeds in two main stages:
-
Iminium Ion Formation: The nucleophilic piperazine attacks the electrophilic carbonyl carbon of cycloheptanone. A series of proton transfers and the elimination of a water molecule results in the formation of a transient iminium ion.
-
Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding secondary amine. STAB is the reagent of choice as it is mild, tolerant of acidic protons, and does not reduce the starting ketone, thus minimizing side reactions.
Caption: Mechanism of reductive amination.
Part 2: Acylation of 1-Cycloheptylpiperazine
The final step is the N-acylation of the 1-cycloheptylpiperazine intermediate. This is a classic nucleophilic acyl substitution reaction, most effectively performed under Schotten-Baumann conditions.[5][6] This reaction utilizes an acyl chloride as the electrophile and is conducted in the presence of a base.[7] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[5]
Mechanism: Nucleophilic Acyl Substitution
-
Nucleophilic Attack: The secondary amine of 1-cycloheptylpiperazine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This forms an unstable tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine or NaOH) to yield the final, neutral product, 1-Benzoyl-4-cycloheptylpiperazine.
Caption: Mechanism of N-acylation.
Detailed Experimental Protocols
Disclaimer: These procedures are intended for use only by individuals with proper training in experimental organic chemistry. All hazardous materials must be handled using standard laboratory safety procedures in a well-ventilated chemical fume hood.[8]
Protocol 1: Synthesis of 1-Cycloheptylpiperazine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (3.0 equivalents) and dissolve in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Reagent Addition: Add cycloheptanone (1.0 equivalent) to the solution. Follow this with the portion-wise addition of sodium triacetoxyborohydride (STAB) (1.5 equivalents) over 15 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting cycloheptanone is consumed.
-
Workup: Once complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-cycloheptylpiperazine.
Protocol 2: Synthesis of 1-Benzoyl-4-cycloheptylpiperazine
-
Reaction Setup: In a round-bottom flask, dissolve 1-cycloheptylpiperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.[5]
-
Reagent Addition: Add benzoyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the cooled, stirring solution over 30 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.[5]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the pure 1-Benzoyl-4-cycloheptylpiperazine as a solid.[9][10]
Data Summary and Characterization
Table of Reagents and Conditions
| Step | Reactant 1 | Reactant 2 | Key Reagent/Base | Solvent | Temp (°C) | Approx. Time (h) | Expected Yield (%) |
| 1 | Piperazine | Cycloheptanone | Sodium Triacetoxyborohydride | DCE or DCM | 20-25 | 12-24 | 60-75 |
| 2 | 1-Cycloheptylpiperazine | Benzoyl Chloride | Triethylamine | DCM | 0 to 25 | 2-4 | 85-95 |
Note: Yields are representative and highly dependent on reaction scale, purity of reagents, and purification efficiency.[5]
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzoyl group (aromatic protons between 7.4-7.8 ppm), the cycloheptyl group (aliphatic protons in the 1.0-2.5 ppm range), and the piperazine ring protons (broad signals typically between 2.5-3.8 ppm).
-
¹³C NMR: The carbon NMR will show a characteristic peak for the amide carbonyl carbon around 165-170 ppm. It will also display signals for the aromatic carbons of the benzoyl group and the aliphatic carbons of the piperazine and cycloheptyl rings.[11]
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1660 cm⁻¹. C-H stretching vibrations for the aliphatic groups will appear around 2850-3000 cm⁻¹.[11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the final product (C₁₈H₂₆N₂O, MW = 298.42 g/mol ).
Safety Precautions
Professional laboratory safety practices are mandatory. This includes the use of a certified chemical fume hood, personal protective equipment (safety glasses, lab coat, and appropriate gloves), and having immediate access to safety showers and eyewash stations.
Reagent-Specific Hazards
| Reagent | CAS Number | Key Hazards | Handling Precautions |
| Benzoyl Chloride | 98-88-4 | Corrosive, lachrymator, water-reactive, toxic if inhaled, causes severe skin burns and eye damage.[12][13] | Handle in a fume hood. Avoid contact with water and moisture. Wear acid-resistant gloves and face shield.[14] |
| Piperazine | 110-85-0 | Corrosive, respiratory sensitizer. | Avoid inhalation of dust. Handle in a well-ventilated area. |
| Cycloheptanone | 502-42-1 | Flammable liquid and vapor. | Keep away from ignition sources. |
| Cycloheptylamine (Analogue) | 5452-35-7 | Flammable liquid, causes skin and respiratory irritation.[15][16] | Handle in a fume hood, away from heat and open flames.[17] |
| Triethylamine | 121-44-8 | Flammable, corrosive, toxic upon inhalation. | Use in a fume hood with adequate ventilation. |
| Dichloromethane (DCM) | 75-09-2 | Suspected carcinogen, volatile. | Use only in a fume hood. Minimize exposure. |
Conclusion
The synthesis of 1-Benzoyl-4-cycloheptylpiperazine can be reliably and efficiently achieved through a strategic two-step process involving an initial reductive amination to form the key 1-cycloheptylpiperazine intermediate, followed by a high-yielding Schotten-Baumann acylation. This guide provides the foundational understanding of the reaction mechanisms, practical considerations for experimental setup, and critical safety protocols necessary for the successful execution of this synthesis. The methodologies described herein are robust and adaptable, providing a solid framework for researchers engaged in the synthesis of novel piperazine-based compounds for pharmaceutical and drug discovery applications.
References
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Organic Syntheses. (n.d.). 1-benzylpiperazine. Org. Syn. Coll. Vol. 5, 904. Retrieved from [Link]
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Zarghi, A., & Naimi-Jamal, M. R. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 319-335. Retrieved from [Link]
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Fun, H. K., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 853–859. Retrieved from [Link]
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Fun, H. K., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. ResearchGate. Retrieved from [Link]
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Guedes, N., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Retrieved from [Link]
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In-Depth Technical Guide: Physicochemical Properties and Analytical Workflows of 1-Benzoyl-4-cycloheptylpiperazine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Perspective: Senior Application Scientist
As an application scientist in early-stage drug development, evaluating highly specific structural scaffolds requires looking beyond basic molecular weight and delving into the interplay between functional groups. 1-Benzoyl-4-cycloheptylpiperazine (Molecular Formula:
This guide provides a rigorous framework for characterizing this compound, explaining the causal relationship between its molecular architecture and its macroscopic properties.
Structural Paradigm & Physicochemical Causality
To formulate an analytical strategy, we must first deconstruct the molecule into its functional domains to predict its behavior in solution.
Unsubstituted piperazine features two basic nitrogen atoms with
-
The Benzoyl Moiety (N1 position): The addition of a benzoyl group creates an amide bond. Amide resonance effectively pulls the lone pair of electrons from the N1 nitrogen into the carbonyl
-system, rendering this nitrogen non-basic under physiological conditions. Analytical data for the closely related 1-benzoylpiperazine demonstrates that this modification drops the primary measurable basic down to approximately 8.48[2]. -
The Cycloheptyl Moiety (N4 position): The addition of a bulky, seven-membered aliphatic ring at the secondary nitrogen drastically increases the compound's lipophilicity (
). Furthermore, steric hindrance around the N4 tertiary amine will slightly suppress its basicity compared to smaller alkyl-piperazines (e.g., 1-methylpiperazine)[3].
The resulting molecule is highly lipophilic, exhibits poor intrinsic aqueous solubility, and possesses a single functional ionization center. The quantitative projections are summarized in Table 1 below.
Table 1: Established and Extrapolated Physicochemical Properties
| Parameter | Value / Predicted Range | Causality & Structural Rationale |
| Molecular Formula | Derived from structural mass[1]. | |
| Molecular Weight | 286.4 g/mol | Derived from atomic weights[1]. |
| Predicted | 7.8 – 8.4 | N1 is a non-basic amide; N4 is a sterically hindered tertiary amine. The conjugate acid will predominantly exist in the protonated state below pH 7.5[2]. |
| Intrinsic Solubility | The highly lipophilic cycloheptyl ring and aromatic benzoyl group severely restrict hydration[2]. | |
| Solvent Compatibility | Soluble in DMSO, DMF | Non-polar and aprotic solvents easily disrupt the van der Waals interactions of the aliphatic and aromatic rings[2]. |
Pharmacokinetic Implications & Metabolic Routing
In drug design, cycloheptylpiperazine frameworks are often leveraged to force target specificities, as seen in complex spliceosome inhibitors like E7107[4]. However, the extreme lipophilicity introduced by the cycloheptyl ring heavily dictates the pharmacokinetic (PK) fate of the molecule.
Basic lipophilic amines are rapidly cleared via hepatic Cytochrome P450 (CYP) systems. The lack of polar functional groups means this compound must undergo Phase I oxidation before Phase II clearance is possible. The schematic below maps the expected metabolic clearance workflow.
Putative hepatic CYP450 metabolism and Phase II clearance pathway for the scaffold.
Rigorous Analytical Validations
Standard analytical methodologies often fail when applied to lipophilic bases. For example, traditional aqueous titration will result in the precipitation of 1-Benzoyl-4-cycloheptylpiperazine as soon as the pH surpasses its
Protocol A: Yasuda-Shedlovsky Co-Solvent Potentiometric Titration (for )
Causality Check: To prevent precipitation in the un-ionized state, the titration must be performed in a miscible co-solvent system (e.g., Methanol/Water). The apparent
Step-by-Step Methodology:
-
Electrode Calibration (Self-Validation): Calibrate a glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0), followed by a Gran plot verification to ensure Nernstian response in the chosen co-solvent system.
-
Blank Titration: Perform a blank titration using only the Methanol/Water mixture (e.g., 30%, 40%, and 50% MeOH) with standard 0.1 M HCl and 0.1 M NaOH. This step is critical to subtract the inherent buffering capacity of the solvent matrix.
-
Sample Preparation: Dissolve exactly 2.0 mg of 1-Benzoyl-4-cycloheptylpiperazine in 20 mL of the respective co-solvent mixtures.
-
Titration: Titrate the sample continuously with 0.1 M standardized HCl past the theoretical equivalence point (pH ~ 3.0), recording the pH after complete equilibrium is achieved at each titrant addition[2].
-
Data Processing: Calculate the apparent
from the half-equivalence point. Plot the apparent against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and find the y-intercept (0% co-solvent) to acquire the definitive aqueous .
Protocol B: Reverse-Phase HPLC for Lipophilicity ( )
Causality Check: Shake-flask methods for highly lipophilic amines are unreliable due to emulsion formation and micellization at the organic-aqueous interface. A chromatographic methodology is robust, reproducible, and bypasses phase-separation issues.
Step-by-Step Methodology:
-
System Preparation: Equip an HPLC system with a highly end-capped C18 column (to prevent secondary interactions between the basic piperazine nitrogen and residual column silanols).
-
Mobile Phase: Utilize a biologically relevant buffer (e.g., 20 mM Phosphate Buffer at pH 7.4) and a methanol gradient.
-
Reference Calibration (Self-Validation): Inject a homologous series of reference compounds with known
/ values (e.g., toluene, bromobenzene, anthracene) to establish a linear calibration curve relating retention time ( ) to lipophilicity. -
Sample Injection: Inject a 10
L sample of 1-Benzoyl-4-cycloheptylpiperazine (dissolved in mobile phase). -
Calculation: Determine the capacity factor (
). Utilize the reference calibration curve to calculate the precise .
Formulation & Solid-State Characterization Strategies
Because the free base of 1-Benzoyl-4-cycloheptylpiperazine is fundamentally hydrophobic, advancing this molecule in any biological assay requires specialized solid-state handling. Table 2 provides a strategic matrix for formulating this scaffold.
Table 2: Pre-formulation Matrix
| Challenge | Recommended Strategy | Causality / Rationale |
| Low Aqueous Solubility | Salt Formation (e.g., Hydrochloride or Mesylate salts) | Protonating the N4 nitrogen lowers the lattice energy and increases ion-dipole interactions with water[3]. |
| First-Pass Metabolism | Co-administration with CYP3A4 inhibitors / Prodrug formulation | The cycloheptyl ring is highly vulnerable to enzymatic oxidation[4]. |
| Crystallization Issues | Lyophilization from tert-butanol/water mixtures | Lipophilic piperazines often form oils or amorphous solids during standard solvent evaporation. Lyophilization forces structural order. |
Through strict adherence to these customized analytical and formulative principles, researchers can effectively bypass the physical limitations of the 1-Benzoyl-4-cycloheptylpiperazine scaffold, ensuring reliable, reproducible data across all downstream biological and chemical applications.
References
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Elucidating the Mechanism of Action of 1-Benzoyl-4-cycloheptylpiperazine: A Strategic Research Guide
Abstract
The piperazine scaffold is a cornerstone in the development of centrally acting therapeutic agents, demonstrating a wide range of pharmacological activities.[1][2] 1-Benzoyl-4-cycloheptylpiperazine is a novel compound whose mechanism of action remains uncharacterized. This guide presents a structured, multi-phase research program designed to comprehensively elucidate its pharmacological profile. By leveraging established principles of structure-activity relationships (SAR) from related benzoylpiperazine and cycloheptylpiperazine analogs, we hypothesize primary molecular targets and outline a rigorous experimental workflow. This document provides drug development professionals and researchers with detailed, self-validating protocols for in vitro and in vivo assays, from initial broad-panel screening to functional characterization, ultimately enabling a thorough understanding of the compound's therapeutic potential and underlying biological mechanisms.
Introduction: The Piperazine Scaffold and Rationale for Investigation
Piperazine derivatives are a prominent class of compounds in medicinal chemistry, with a vast number of derivatives showing significant effects on neurotransmitter systems.[3] Their structural versatility allows for fine-tuning of activity at various receptors and transporters.[1] Many clinically successful drugs for treating CNS disorders, such as antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone), feature a piperazine core, highlighting its importance.[2]
The structure of 1-Benzoyl-4-cycloheptylpiperazine contains two key moieties that inform our initial hypotheses:
-
The Benzoylpiperazine Core: The replacement of a benzyl group (as in Benzylpiperazine, BZP) with a benzoyl group introduces a ketone, which alters the molecule's electronic and steric properties.[4] This modification is significant, as benzoylpiperazine derivatives have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), while BZP itself has a mixed mechanism involving dopamine and serotonin release and reuptake inhibition.[5][6] Studies on 1-benzoylpiperazine have shown it can induce oxidative stress and apoptosis in neuronal cell lines, suggesting complex downstream effects.[7]
-
The N4-Cycloheptyl Group: The large, lipophilic cycloheptyl group at the N4 position is expected to significantly influence receptor affinity and selectivity. In various piperazine series, increasing the size and lipophilicity of N4-substituents, including cycloalkyl groups, has been shown to enhance affinity for targets such as the 5-HT1A serotonin receptor.[3]
Given the lack of direct data on 1-Benzoyl-4-cycloheptylpiperazine, this guide proposes a logical, phased approach to systematically uncover its mechanism of action, starting with broad screening and progressively focusing on the most promising targets.
Core Mechanistic Hypotheses
Based on the pharmacology of structurally related piperazine derivatives, we propose three primary hypotheses for the mechanism of action of 1-Benzoyl-4-cycloheptylpiperazine:
-
Hypothesis 1: Monoamine Transporter Modulation: The piperazine scaffold is prevalent in compounds that inhibit the reuptake of dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET).[8][9] The benzoylpiperazine core, in particular, has shown affinity for these transporters.[8][10] We hypothesize that the subject compound may act as an inhibitor of one or more of these key monoamine transporters.
-
Hypothesis 2: Serotonin (5-HT) Receptor Interaction: Arylpiperazines are classic ligands for a wide array of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT3, and 5-HT7 subtypes.[11][12][13] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists.[11] We hypothesize that 1-Benzoyl-4-cycloheptylpiperazine will exhibit significant affinity for one or more 5-HT receptor subtypes.
-
Hypothesis 3: Dopamine (D) Receptor Interaction: The benzoyl moiety is also found in compounds targeting dopamine receptors. For instance, certain benzoylpiperidine derivatives show high affinity for D2 and other dopamine receptor subtypes, a feature relevant to antipsychotic drug development.[14] We hypothesize that the compound may interact with dopamine receptors, potentially as an antagonist or partial agonist.
A Phased Experimental Workflow for Mechanism of Action Elucidation
A systematic, phased approach is critical to efficiently and accurately characterize a novel compound. The proposed workflow is designed to move from broad, unbiased screening to specific, functional characterization of high-affinity targets.
Caption: Hypothesized dual-action mechanism at a synapse.
This integrated mechanism—blocking dopamine reuptake while antagonizing a modulatory serotonin receptor—suggests a complex pharmacological profile that could have unique therapeutic applications, warranting further investigation in in vivo models.
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven framework for the systematic elucidation of the mechanism of action for 1-Benzoyl-4-cycloheptylpiperazine. By progressing from broad, unbiased binding assays to specific, target-oriented functional studies, this workflow ensures a thorough and efficient characterization. The initial phases will generate a high-confidence profile of the compound's primary molecular targets and its functional effects.
Positive and compelling in vitro data would justify advancing the compound to Phase 3, which would include more extensive selectivity profiling and in vivo studies. Animal models of depression, anxiety, or psychosis could be employed, depending on the final in vitro profile, to translate the molecular mechanism into a potential therapeutic effect.
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Katz, J. L., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(22), 4843-53. [Link]
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Leopoldo, M., et al. (2002). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 45(26), 5727-5735. [Link]
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Czopek, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(4), 1686. [Link]
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Carroll, F. I., et al. (2007). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 50(17), 4237-4247. [Link]
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Ali, S. F., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 34(3), 145-156. [Link]
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Pinard, E., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134-5139. [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved March 7, 2026, from [Link]
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Hiemke, C., et al. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 8, 149. [Link]
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Emergency Medicine Reports. (2023). Novel Psychoactive Substances of Abuse: Part I. Relias Media. [Link]
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Giorgetti, A., & Schifano, F. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Life (Basel), 11(5), 440. [Link]
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Kumar, B., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
-
Schifano, F., & Giorgetti, A. (2021). Novel Psychoactive Substances. Encyclopedia.pub. [Link]
-
Brito, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. [Link]
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Comprehensive Technical Guide: Nomenclature, Synthesis, and Characterization of 1-Benzoyl-4-cycloheptylpiperazine
Executive Summary
In the landscape of modern drug discovery, substituted piperazines serve as privileged scaffolds for central nervous system (CNS) therapeutics. This whitepaper provides a rigorous technical breakdown of 1-Benzoyl-4-cycloheptylpiperazine , a specialized synthetic intermediate and pharmacological building block. We will deconstruct its chemical nomenclature, explore the "Orphan CAS" phenomenon, detail a self-validating synthetic methodology, and provide a framework for strict analytical validation.
Chemical Identity, Nomenclature, and the "Orphan CAS" Phenomenon
Before integrating a novel scaffold into a high-throughput screening or synthesis pipeline, precise chemical identification is required.
-
IUPAC Name: (4-cycloheptylpiperazin-1-yl)(phenyl)methanone
-
Common Nomenclature: 1-Benzoyl-4-cycloheptylpiperazine
-
Molecular Formula:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Molecular Weight: 286.41 g/mol [1]
The "Orphan CAS" Scenario
In commercial chemical registries (such as the Molaid database), 1-Benzoyl-4-cycloheptylpiperazine is extensively profiled for its computed ADMET properties and physical characteristics, yet it often lacks a primary Chemical Abstracts Service (CAS) Registry Number[1]. This is a common phenomenon in combinatorial chemistry and drug discovery where highly specific structural permutations (designer building blocks) are documented in vendor libraries but have not yet been indexed by the American Chemical Society due to limited commercial-scale trading.
When a CAS number is "orphaned" or missing, researchers must rely on definitive structural identifiers:
-
Precursor Anchor 1: 1-Cycloheptylpiperazine (CAS: 21043-42-5)[]
-
Precursor Anchor 2: Benzoyl Chloride (CAS: 98-88-4)
Pharmacological Rationale and Structural Causality
The architectural logic of 1-Benzoyl-4-cycloheptylpiperazine is engineered for high lipophilicity and robust receptor interaction, making it highly relevant for .
-
The Cycloheptyl Motif (Lipophilic Tail): The massive, flexible 7-membered carbon ring dramatically increases the LogP of the molecule, enhancing its ability to passively diffuse across the Blood-Brain Barrier (BBB).
-
The Piperazine Core (Basic Linker): Acts as a rigid spacer and a physiological protonation site (
~8.5-9.0), ensuring the molecule maintains optimal solubility and favorable electrostatic interactions within the acidic microenvironments of target receptor pockets. -
The Benzoyl Group (Aromatic Cap): Provides critical hydrogen-bond accepting capabilities (via the carbonyl oxygen) and enables
stacking interactions with aromatic amino acid residues (like Tryptophan or Phenylalanine) prevalent in aminergic receptors (e.g., Dopamine or Sigma-1 receptors).
Structure-Activity Relationship logic for CNS penetrance and receptor targeting.
Synthetic Methodology and Mechanistic Insights
To synthesize 1-Benzoyl-4-cycloheptylpiperazine, we utilize a modified . The methodology described below is designed as a self-validating system.
Experimental Protocol: Step-by-Step Nucleophilic Acyl Substitution
Step 1: Preparation of the Amine Substrate
-
Dissolve 1.0 equivalent (eq) of 1-cycloheptylpiperazine (CAS: 21043-42-5)[] in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality Insight: DCM is utilized because it effectively solubilizes both the highly polar amine precursor and the lipophilic product, ensuring a homogeneous reaction environment.
Step 2: Base Addition & Thermal Regulation
-
Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. Cool the reaction vessel to 0 °C using an ice bath.
-
Causality Insight: DIPEA acts as a non-nucleophilic proton scavenger. The secondary amine of the piperazine ring will attack the acyl chloride, releasing HCl. If HCl is not scavenged, it will protonate unreacted 1-cycloheptylpiperazine, halting the reaction. Cooling to 0 °C controls the highly exothermic nature of the acyl substitution.
Step 3: Acylating Agent Introduction
-
Add 1.1 eq of Benzoyl Chloride (CAS: 98-88-4) dropwise over 15 minutes. Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours.
-
Self-Validating Check (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC) (Eluent: 5% Methanol in DCM). The disappearance of the starting amine spot (visualized by Ninhydrin stain) and the emergence of a new UV-active spot confirms acyl substitution.
Step 4: Aqueous Work-up and Purification
-
Quench the reaction with saturated aqueous
and extract with DCM (3x). -
Causality Insight: The
wash selectively hydrolyzes any unreacted benzoyl chloride into benzoic acid, which is then deprotonated into water-soluble benzoate, partitioning it away from the organic layer. -
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield pure 1-Benzoyl-4-cycloheptylpiperazine.
Synthetic workflow for acyl substitution of 1-cycloheptylpiperazine.
Analytical Validation Framework
Thorough structural characterization ensures the synthesized batch meets the rigorous purity constraints (>98%) required for in vitro binding assays. Below is the structured data summarizing the expected quantitative outputs for orthogonal validation.
Table 1: High-Resolution Expected NMR Data (400 MHz, )
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
| 7.35 - 7.45 | m | 5H | Benzoyl aromatic protons; validates presence of the aromatic cap. | |
| 3.40 - 3.80 | br m | 4H | Piperazine | |
| 2.40 - 2.60 | m | 4H | Piperazine | |
| 2.30 | m | 1H | Cycloheptyl CH; tertiary proton linked to N4. | |
| 1.30 - 1.80 | m | 12H | Cycloheptyl |
Table 2: LC-MS & Physico-chemical Validation Parameters
| Parameter | Expected Value | Tolerance | Significance / Validation Rationale |
| [M+H]+ (Mass) | 287.21 m/z | ± 0.05 Da | Confirms exact molecular mass; confirms successful condensation. |
| Retention Time (Rt) | ~4.5 min | ± 0.1 min | Standard C18 reversed-phase column; indicates high lipophilicity (LogP). |
| Purity (UV 254nm) | > 98% | N/A | Essential clearance threshold for downstream neuropharmacological testing. |
References
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PubChem. "1-Cycloheptylpiperazine (CID: 796166)". National Center for Biotechnology Information. Available at:[Link]
-
PubChem. "Benzoyl Chloride (CID: 7414)". National Center for Biotechnology Information. Available at:[Link]
-
Molaid Chemical Database. "1-Benzoyl-4-cycloheptylpiperazine (
)". Molaid.com. Available at: [Link]
Sources
Methodological & Application
GC-MS analysis of 1-Benzoyl-4-cycloheptylpiperazine purity
Application Note: GC-MS/0815
Quantitative Purity Assessment of 1-Benzoyl-4-cycloheptylpiperazine using Validated Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of 1-Benzoyl-4-cycloheptylpiperazine, a key intermediate in pharmaceutical synthesis. The purity of active pharmaceutical ingredients (APIs) and their precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This document provides a comprehensive protocol covering sample preparation, instrument configuration, and data analysis. The methodology is designed to be robust and specific for the separation, identification, and quantification of the main component and its potential process-related impurities. Adherence to the principles outlined in the ICH Q2(R1) guidelines ensures the method's suitability for its intended purpose in research, development, and quality control environments.[1][2][3]
Introduction and Scientific Rationale
1-Benzoyl-4-cycloheptylpiperazine belongs to the broad class of piperazine derivatives, which are scaffolds of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents.[4] The synthesis of such disubstituted piperazines often involves multi-step reactions where one nitrogen atom is protected (e.g., with a benzoyl group) to allow for selective functionalization of the second nitrogen.[4] This process can introduce several impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application.[5][7] It combines the superior separation capability of gas chromatography for volatile and semi-volatile compounds with the definitive identification power of mass spectrometry.[8][9] This dual capability is essential for unambiguously identifying and quantifying trace-level impurities that may be structurally similar to the main compound.[8] This method is developed to provide a reliable and reproducible analytical procedure for ensuring the quality and consistency of 1-Benzoyl-4-cycloheptylpiperazine.[10][11]
Predicted Impurity Profile
The impurity profile is highly dependent on the synthetic route. A common approach to synthesizing N-aryl or N-alkyl piperazines involves the reaction of piperazine with corresponding halides or through reductive amination. For 1-Benzoyl-4-cycloheptylpiperazine, a plausible synthesis could involve the benzoylation of piperazine followed by the alkylation with a cycloheptyl-containing reagent. Based on this, potential impurities are outlined in Table 1.
Table 1: Potential Process-Related Impurities and Their Origins
| Impurity Name | Structure | Potential Origin |
| Piperazine | C₄H₁₀N₂ | Unreacted starting material. |
| 1-Benzoylpiperazine | C₁₁H₁₄N₂O | Unreacted intermediate.[4] |
| Cycloheptanone | C₇H₁₂O | Unreacted starting material (if from reductive amination). |
| 1,4-Dibenzoylpiperazine | C₁₈H₁₈N₂O₂ | By-product from double acylation. |
| 1,4-Dicycloheptylpiperazine | C₁₈H₃₄N₂ | By-product from double alkylation. |
Experimental Protocol
This protocol provides a self-validating system designed for accuracy and reproducibility. The choices behind each parameter are grounded in established chromatographic principles to ensure method robustness.
Materials and Reagents
-
1-Benzoyl-4-cycloheptylpiperazine Reference Standard: (Purity ≥ 99.5%)
-
Methanol: HPLC or GC-MS grade (or other suitable volatile solvent like Dichloromethane).
-
Helium: Ultra-high purity (99.999%)
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
Causality Note: The choice of a high-purity, volatile solvent like methanol is critical to ensure complete dissolution of the analyte and to prevent interference or column contamination.[12][13] Use of Class A glassware minimizes volumetric errors, which is essential for accurate quantification.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard Gas Chromatograph coupled with a Mass Selective Detector. The parameters listed in Table 2 are optimized for the separation of piperazine derivatives.[14]
Table 2: Optimized GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible performance. |
| Injection Port | Split/Splitless Inlet | |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for the main component. A lower split ratio or splitless injection may be needed for trace impurity analysis.[15] |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the semi-volatile analyte without thermal degradation.[9] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column offers excellent thermal stability and is ideal for separating a wide range of semi-volatile compounds.[13] |
| Oven Program | Initial: 150 °C, hold 1 min. Ramp: 20 °C/min to 300 °C. Hold: 5 min. | The initial temperature allows for focusing of the analytes at the head of the column. The ramp rate is chosen to effectively separate potential impurities from the main peak in a reasonable timeframe. |
| Mass Spectrometer | ||
| MS System | Agilent 5977A or equivalent | Provides high sensitivity and specificity. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for creating consistent and comparable mass spectra. |
| Source Temperature | 230 °C | Reduces ion source contamination and ensures analyte remains in the gas phase. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity and prevents contamination. |
| MS Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Scan Mode | Full Scan (m/z 40-550) | Allows for the identification of unknown impurities by examining their mass spectra. For trace analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[15] |
Sample and Standard Preparation
Accuracy in sample preparation is paramount for reliable quantitative results.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-Benzoyl-4-cycloheptylpiperazine reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 1-Benzoyl-4-cycloheptylpiperazine sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes.
-
Filtration: Prior to injection, filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulates that could block the injector or column.[12]
-
Injection: Transfer the filtered solution to a 2 mL autosampler vial and inject 1 µL into the GC-MS system.
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is suitable for its intended purpose, validation must be performed according to ICH guidelines.[16]
-
Specificity: Inject a blank (methanol), the sample solution, and a spiked sample (sample fortified with known impurities). The method is specific if the main peak is free from interference from any impurities or solvent peaks.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze a sample of known concentration (or a spiked sample) at three different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) of the purity results should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N). The LOQ is typically established at an S/N of 10:1, and the LOD at 3:1. This is critical for quantifying trace impurities.
Data Analysis and Interpretation
Identification
-
Retention Time: The primary identification of 1-Benzoyl-4-cycloheptylpiperazine is based on matching the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Mass Spectrum: Confirm the identity by comparing the mass spectrum of the peak with the spectrum of the reference standard and a library spectrum, if available. The fragmentation pattern is the definitive fingerprint of the molecule.[9] For benzoylpiperazine derivatives, characteristic ions include the benzoyl cation (m/z 105) and fragments from the piperazine ring cleavage.[17][18]
Purity Calculation
The purity of the sample is determined using the area percent method, assuming all components have a similar response factor. For higher accuracy, relative response factors for known impurities should be determined.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of Workflow and Structure
Diagrams
The following diagrams illustrate the analytical workflow and the chemical structures of interest.
Caption: GC-MS analytical workflow from sample preparation to final report.
Caption: Structure of the target analyte and key potential impurities.
Conclusion
The GC-MS method detailed in this application note is a robust, specific, and reliable tool for the purity assessment of 1-Benzoyl-4-cycloheptylpiperazine. The protocol is grounded in established scientific principles and is designed for easy implementation in a pharmaceutical quality control or research setting. By following the comprehensive steps for sample preparation, instrument setup, and data analysis, researchers can confidently determine the purity of their material, ensuring it meets the stringent quality standards required for drug development and manufacturing. The validation framework provided ensures that the method is suitable for its intended purpose, aligning with global regulatory expectations.[1][2]
References
-
ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. [Link]
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Metrolab. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
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American Laboratory. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
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MDPI. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. [Link]
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Medistri SA. (2024). GC/MS Identification of Impurities. [Link]
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IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
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PubMed. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. [Link]
-
LabRulez. (n.d.). Guide to Preparing and Analyzing Semivolatile Organic Compounds. [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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Regis Technologies. (n.d.). GC Derivatization. [Link]
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SCION Instruments. (2024). Sample Preparation – Derivatization Extraction. [Link]
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PubMed. (2014). Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis. [Link]
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ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. [Link]
-
Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
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B P International. (2023). Analysis and Synthesis of Designer Drug Piperazine: A Review. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]
-
Academia.edu. (n.d.). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. [Link]
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Auburn University. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. [Link]
-
PubMed. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. [Link]
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ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. [Link]
-
Impact Journals. (n.d.). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
-
ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]
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Pharmaffiliates. (n.d.). piperazine-impurities. [Link]
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PubMed Central. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
PubMed. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K. [Link]
-
Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Application Note: Protocol for N-Acylation in 1-Benzoyl-4-cycloheptylpiperazine Synthesis
Executive Summary
The functionalization of piperazine scaffolds is a foundational strategy in medicinal chemistry, frequently utilized to synthesize privileged structures targeting varied biological pathways (e.g., GPCR modulation, synthetic mRNA splicing)[1][2]. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-benzoyl-4-cycloheptylpiperazine via the N-acylation of 1-cycloheptylpiperazine using benzoyl chloride. By dissecting the nucleophilic acyl substitution mechanism, structural conformations, and reaction optimization, this guide empowers process chemists and researchers to achieve high-yield, high-purity functionalized piperazine derivatives.
Scientific Rationale & Reaction Causality
The conversion of 1-cycloheptylpiperazine to its benzoylated derivative operates via a standard nucleophilic acyl substitution[3]. However, achieving selective, high-yielding transformation requires precise manipulation of the reaction microenvironment.
The Role of the Base and Solvent (Et₃N in Anhydrous DCM)
During the acylation of the secondary amine, hydrochloric acid (HCl) is generated as a byproduct[3]. If unmitigated, HCl will rapidly protonate the unreacted 1-cycloheptylpiperazine (pKa ~9.0). A protonated piperazine nitrogen lacks the lone pair necessary to act as a nucleophile, effectively stalling the reaction at 50% theoretical yield.
-
Causality: Triethylamine (TEA/Et₃N) is introduced as a non-nucleophilic proton scavenger. It preferentially neutralizes the evolved HCl, maintaining the nucleophilicity of the starting piperazine. Anhydrous dichloromethane (DCM) is chosen as the solvent because it readily solubilizes both the hydrophobic cycloheptylpiperazine starting material and the transient tetrahedral intermediate.
Thermodynamic Control (0 °C to Room Temperature)
The initial attack of the piperazine on the electrophilic carbonyl carbon of benzoyl chloride is highly exothermic[3].
-
Causality: Initiating the addition at 0 °C serves two purposes: it controls the exotherm to prevent the degradation of the reagents, and it kinetically suppresses competitive side reactions, such as the hydrolysis of benzoyl chloride by trace ambient moisture. Once the tetrahedral intermediate collapses and chloride is eliminated, the reaction is allowed to warm to room temperature to overcome the activation energy barrier required for total conversion[3].
Conformational Dynamics & Analytical Characterization (NMR)
A critical bottleneck in the characterization of 1-benzoyl-4-cycloheptylpiperazine is the misinterpretation of its Nuclear Magnetic Resonance (NMR) spectra.
Expert Insight: Acylated piperazines frequently exhibit broadened or split resonance signals in ¹H and ¹³C NMR at room temperature (25 °C)[4]. This is not indicative of an impure product. Rather, the N–C(O) amide bond formed during benzoylation possesses significant partial double-bond character due to resonance delocalization[1]. This restricts free rotation around the bond, trapping the molecule in distinct rotamer conformations (e.g., cis and trans relative to the piperazine ring) on the NMR timescale[1][4]. Variable-temperature (VT) NMR is often required to coalesce these signals for definitive structural validation.
Reaction Workflow & Pathway Visualization
Fig 1. Mechanistic workflow of 1-cycloheptylpiperazine N-acylation via nucleophilic acyl substitution.
Experimental Protocol: Step-by-Step Methodology
Reagents Required:
-
1-Cycloheptylpiperazine (1.0 equivalent)[5]
-
Benzoyl Chloride (1.05 to 1.1 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) (10 mL per mmol)
-
Saturated Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄
Step 1: System Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).
-
Add 1-cycloheptylpiperazine (1.0 eq) and anhydrous DCM to the flask. Stir until fully dissolved.
-
Inject triethylamine (1.5 eq) into the reaction mixture.
Step 2: Reagent Addition 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[3]. 5. Prepare a solution of benzoyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. 6. Using a dropping funnel or syringe pump, add the benzoyl chloride solution dropwise over 30 minutes[3]. Crucial: Rapid addition will cause localized heating and promote side-product formation.
Step 3: Reaction Progression 7. Once the addition is complete, remove the ice bath. Allow the reaction to warm to ambient room temperature natively. 8. Stir vigorously for 2 to 4 hours. Monitor consumption of the starting material via Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH mobile phase[3].
Step 4: Workup & Purification 9. Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ to neutralize any residual acid. 10. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). 11. Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. 12. Filter and concentrate the solvent in vacuo. 13. Purify the crude oil via flash column chromatography (Silica gel, gradient elution of 2–5% MeOH in DCM) to isolate pure 1-benzoyl-4-cycloheptylpiperazine[2].
Quantitative Optimization Data
The following table summarizes expected empirical yields and causality variations based on different reaction conditions. This data allows medicinal chemists to rationally adapt the protocol based on laboratory constraints.
| Condition Matrix | Solvent | Base (Eq) | Temp Profile | Yield (%) | Purity (%) | Mechanistic Causality / Observation |
| A (Optimal) | Anhy. DCM | Et₃N (1.5) | 0 °C → RT | 92% | >98% | Ideal HCl scavenging; minimal localized heating during addition. |
| B (Alternative) | Anhy. THF | DIPEA (1.5) | 0 °C → RT | 87% | >95% | Sterically hindered base minimizes side reactions but intermediate solubility is slightly lower. |
| C (Base Omission) | Anhy. DCM | None | 0 °C → RT | <45% | <80% | HCl byproduct protonates 1-cycloheptylpiperazine, rendering 50% of the starting material unreactive. |
| D (Schotten-Baumann) | DCM / Water | NaOH (10% aq) | RT Native | 75% | >90% | Biphasic system mitigates protonation, but competitive hydrolysis of benzoyl chloride by water reduces yield[3]. |
References
- BenchChem Technical Support Team. (2025). Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. Benchchem.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Benchchem.
- National Institutes of Health / PubMed Central. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
- Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- National Institutes of Health / PubMed Central. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity.
- Sigma-Aldrich. 1-Cycloheptylpiperazine.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Cycloheptylpiperazine [sigmaaldrich.com]
Application Notes and Protocols for the Evaluation of 1-Benzoyl-4-cycloheptylpiperazine in Cancer Cell Line Studies
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications ranging from antipsychotics to anticancer agents.[1] The chemical versatility of the piperazine ring allows for substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological properties. The introduction of a benzoyl group at the N1 position and various alkyl or aryl moieties at the N4 position has given rise to a class of compounds with significant potential in oncology.[1][2] While extensive research has been conducted on various substituted benzoylpiperazine derivatives, demonstrating their cytotoxic effects against a range of cancer cell lines[1][3], the specific compound 1-Benzoyl-4-cycloheptylpiperazine remains a novel entity with uncharacterized anti-neoplastic activity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-Benzoyl-4-cycloheptylpiperazine's potential as an anti-cancer agent using in vitro cancer cell line models. The protocols detailed herein are designed to be robust and self-validating, providing a clear workflow from initial cytotoxicity screening to the elucidation of its potential mechanism of action.
Hypothesized Mechanism of Action and Scientific Rationale
Based on the known biological activities of structurally related piperazine derivatives, it is hypothesized that 1-Benzoyl-4-cycloheptylpiperazine may exert its anti-cancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many cytotoxic agents, including some piperazine derivatives, trigger programmed cell death, or apoptosis, in cancer cells.[1][4] This is a desirable characteristic for an anti-cancer drug as it leads to the controlled elimination of tumor cells.
-
Cell Cycle Arrest: Dysregulation of the cell cycle is a hallmark of cancer.[5] Compounds that can interfere with the progression of the cell cycle, for instance, by causing an arrest at a specific phase (G1, S, or G2/M), can inhibit cell proliferation and are valuable therapeutic candidates.[6]
-
Modulation of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways, are often hyperactive in cancer. Novel compounds may exert their effects by inhibiting components of these pathways.
The following experimental workflow is designed to systematically investigate these potential mechanisms.
Experimental Workflow
The following diagram outlines the logical progression of experiments to characterize the in vitro anti-cancer activity of 1-Benzoyl-4-cycloheptylpiperazine.
Caption: Experimental workflow for evaluating 1-Benzoyl-4-cycloheptylpiperazine.
Detailed Application Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).[8]
-
1-Benzoyl-4-cycloheptylpiperazine (stock solution in DMSO).
-
MTT solution (5 mg/mL in PBS).[8]
-
DMSO (cell culture grade).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of 1-Benzoyl-4-cycloheptylpiperazine in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[8]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) of 1-Benzoyl-4-cycloheptylpiperazine (Hypothetical Data) |
| MCF-7 | 15.2 |
| A549 | 22.8 |
| HCT116 | 18.5 |
| MCF-10A | > 100 |
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Cells treated with 1-Benzoyl-4-cycloheptylpiperazine at its IC50 concentration for 24-48 hours.[8]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the IC50 concentration of 1-Benzoyl-4-cycloheptylpiperazine. Collect both floating and adherent cells.[8]
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[9]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide, a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[11][12]
Materials:
-
Cells treated with 1-Benzoyl-4-cycloheptylpiperazine at its IC50 concentration for 24 hours.
-
70% cold ethanol.
-
PBS.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).[13]
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in 1 ml of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[13]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[12]
Data Analysis:
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software (e.g., ModFit, FlowJo).[13]
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular pathways affected by the test compound.[14][15]
Materials:
-
Cells treated with 1-Benzoyl-4-cycloheptylpiperazine at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer and quantify the protein concentration.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
Data Interpretation:
Changes in the expression levels or phosphorylation status of the target proteins in treated cells compared to control cells can indicate which signaling pathways are modulated by 1-Benzoyl-4-cycloheptylpiperazine. For example, cleavage of PARP and Caspase-3 would confirm apoptosis, while a decrease in Cyclin D1 and CDK4 would suggest G1 cell cycle arrest.
Hypothesized Signaling Pathway Affected by a Cytotoxic Benzoylpiperazine Derivative
Caption: Hypothesized signaling pathways modulated by 1-Benzoyl-4-cycloheptylpiperazine.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-Benzoyl-4-cycloheptylpiperazine as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, and by probing its impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These foundational studies are crucial for guiding further pre-clinical development, including in vivo efficacy studies and toxicological assessments.
References
- Cazzaniga, S., et al. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 88(1), e58.
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved March 7, 2026, from [Link]
-
Creative Biolabs. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved March 7, 2026, from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved March 7, 2026, from [Link]
- Singh, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3152.
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved March 7, 2026, from [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved March 7, 2026, from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved March 7, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 7, 2026, from [Link]
-
Cell Signaling Technology. (2013, May 1). Western Blotting Protocol [Video]. YouTube. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved March 7, 2026, from [Link]
- Yarim, M., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International Journal of Molecular Sciences, 13(7), 8071-8087.
-
PubMed. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. Retrieved March 7, 2026, from [Link]
-
European Union Drugs Agency (EUDA). (2018, November 15). BZP/piperazines drug profile. Retrieved March 7, 2026, from [Link]
-
NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2025, October 16). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved March 7, 2026, from [Link]
-
PubMed. (2016, September 22). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved March 7, 2026, from [Link]
-
MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved March 7, 2026, from [Link]
-
PubMed. (n.d.). [Synthesis and Biological Activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl Piperazinium Halides]. Retrieved March 7, 2026, from [Link]
- Li, Y., et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Molecules, 23(8), 1859.
Sources
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. medium.com [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Benzoyl-4-cycloheptylpiperazine
Welcome to the technical support center for chromatographic analysis. This guide provides an in-depth, experience-driven approach to troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Benzoyl-4-cycloheptylpiperazine. As a Senior Application Scientist, my goal is to explain the causality behind these chromatographic challenges and provide robust, validated protocols to restore peak symmetry, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering peak tailing with piperazine-containing compounds.
Q1: What is peak tailing and why is it a problem?
In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1][2][3] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.0 indicates tailing.[4][5] Values exceeding 1.2 are often considered problematic, and regulatory bodies may have specific requirements for acceptable peak symmetry (e.g., 0.8 to 1.8).[6]
Significant peak tailing is detrimental to your analysis for several reasons:
-
Inaccurate Quantification: Asymmetrical peaks are difficult for chromatography data systems to integrate consistently, leading to unreliable and erroneous quantitative results.[2]
-
Reduced Resolution: Tailing peaks can merge with nearby peaks, especially those of low-level impurities, making accurate separation and quantification impossible.[2]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can compromise the limit of detection (LOD) and limit of quantitation (LOQ).[2]
Q2: I'm seeing significant peak tailing specifically for 1-Benzoyl-4-cycloheptylpiperazine. What is the likely chemical cause?
The molecular structure of your analyte is the primary reason. The piperazine moiety is basic, meaning it contains amine functional groups that readily accept protons.[2] In the acidic to neutral mobile phases typically used in reversed-phase HPLC, these amine groups become protonated (positively charged).
The most common cause of peak tailing for such basic compounds is a secondary retention mechanism involving electrostatic interactions between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) that reside on the surface of silica-based stationary phases (like C18).[1][4][7] This interaction is separate from the intended hydrophobic retention mechanism and leads to a portion of the analyte molecules being retained more strongly, causing them to elute later and form a "tail".[7]
Q3: My peak tailing gets worse with each injection. What's happening?
Progressively worsening peak tailing often points to column contamination or degradation. Strongly retained matrix components can accumulate at the head of the column, creating active sites that interact with your analyte.[8] Alternatively, if operating under harsh mobile phase conditions (e.g., high pH on a standard silica column), the stationary phase itself may be degrading, exposing more active silanol groups over time.[9]
Q4: All the peaks in my chromatogram are tailing, not just my analyte. What does that mean?
If all peaks exhibit tailing, the issue is likely mechanical or systemic rather than chemical.[2] Common causes include:
-
Column Void: A physical void or channel has formed in the packing material at the column inlet, disrupting the flow path.[4]
-
Blocked Frit: Particulates from the sample or mobile phase have blocked the inlet frit of the column.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector, or the use of poorly designed fittings, can cause peak broadening and tailing.[8][10]
Systematic Troubleshooting Guide
Peak tailing can be resolved by methodically identifying and addressing its root cause. This guide presents a logical workflow, starting with the easiest and most common solutions.
Troubleshooting Workflow Diagram
The following diagram outlines the systematic process for diagnosing and fixing peak tailing.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Step 1: Initial Assessment and System Checks
Before modifying your validated method, rule out common system-level and sample-related issues.
-
Check for Sample Overload: When the amount of analyte injected exceeds the column's capacity, peak distortion (often fronting, but can manifest as tailing) occurs.[3][8]
-
Protocol: Prepare a sample that is 10 times more dilute than your current sample. If the peak shape improves significantly, you are overloading the column. Reduce your sample concentration or injection volume accordingly.[2]
-
-
Evaluate System Health: As noted in the FAQs, if all peaks are tailing, investigate the hardware. Check for leaks, ensure all fittings are correctly installed to minimize dead volume, and consider flushing or replacing the column if a blockage or void is suspected.[4][8]
Step 2: Mobile Phase Optimization (The Chemical Solution)
This is the most critical and effective area for resolving analyte-specific peak tailing. The goal is to minimize the secondary ionic interactions between your basic analyte and the silica stationary phase.
The pH of the mobile phase controls the ionization state of both the analyte and the silanol groups.[11] The strategy is to operate at a pH that ensures one of these species is neutral.[12]
| Strategy | Recommended pH | Mechanism | Pros | Cons | Column Requirement |
| Low pH (Ion Suppression of Silanols) | pH 2.5 - 3.5 | At low pH, residual silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH) and neutral, preventing ionic interaction with the protonated analyte (R₃NH⁺).[1][13] | Highly effective, compatible with most columns, good for MS (using formic acid). | Analyte is permanently charged, which can sometimes still lead to some interaction. Risk of silica dissolution below pH 2.5.[13] | Standard silica columns are generally stable in this range. |
| High pH (Analyte Neutralization) | pH > 9.0 | At high pH, the piperazine analyte (pKa of second amine ~9.8) is deprotonated and neutral (R₃N), eliminating ionic interactions with the deprotonated silanols (Si-O⁻).[14] | Can provide excellent peak shape and unique selectivity.[15] | Standard silica columns will rapidly dissolve. Requires special buffers (e.g., ammonium bicarbonate) that may not be ideal for all detectors. | Requires a pH-stable column (e.g., Hybrid Silica or Polymer-based).[14][15] |
Experimental Protocol: Preparing a Low-pH Mobile Phase
This protocol is the first and most recommended step for improving the peak shape of 1-Benzoyl-4-cycloheptylpiperazine.
-
Reagent Preparation: Use high-purity (HPLC-grade or better) water, acetonitrile (or methanol), and a suitable acidifier (e.g., formic acid, trifluoroacetic acid, or a phosphate buffer).
-
Aqueous Phase (Mobile Phase A):
-
For MS-compatible methods: Add 0.1% (v/v) formic acid to HPLC-grade water. For 1 L, this is 1 mL of formic acid.
-
For UV-only methods: Prepare a 20 mM phosphate buffer. Weigh the appropriate amount of monobasic potassium phosphate, dissolve in water, and adjust the pH to 2.8 using phosphoric acid.
-
-
Filtration: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates and prevent blockages.[2]
-
Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile or methanol. Adding 0.1% formic acid to the organic phase as well is good practice to maintain consistent pH during gradient elution.
-
System Equilibration: Before injecting your sample, thoroughly flush the HPLC system and equilibrate the column with the new mobile phase for at least 15-20 column volumes.
If adjusting the pH is insufficient, adding a small amount of a competing base can mask the problematic silanol sites.
-
Mechanism: An additive like triethylamine (TEA) is a small basic molecule that will preferentially interact with the active silanol groups on the stationary phase.[16] This effectively shields the sites from your larger analyte, allowing it to elute symmetrically based on its hydrophobic properties.[5][13]
-
Implementation: Add a low concentration of TEA (e.g., 5-20 mM, which is approximately 0.07-0.28% v/v) to your aqueous mobile phase. It is critical to re-adjust the mobile phase pH after adding the TEA.
-
Caution: Competing bases can sometimes shorten column lifetime and cause significant ion suppression if you are using a mass spectrometer for detection.[16] This approach is often considered a "last resort" for older columns or particularly difficult separations.
Step 3: HPLC Column Selection
If mobile phase optimization fails to produce a satisfactory peak shape, the column itself is the limiting factor. Modern column technologies are specifically designed to overcome the challenges of analyzing basic compounds.
| Column Technology | Mechanism for Reducing Tailing | Suitability for 1-Benzoyl-4-cycloheptylpiperazine |
| High-Purity, End-Capped Silica (Type B) | Uses silica with very low metal content and undergoes a secondary chemical process ("end-capping") to convert most residual silanols into less reactive, non-polar groups.[1][3] | Excellent. This should be the default choice for new method development. Provides good peak shape at low pH. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) into the C18 chain near the silica surface. This polar group shields the analyte from silanol interactions.[17] | Excellent. Offers alternative selectivity and often provides very sharp peaks for basic compounds. |
| Hybrid Silica-Polymer Phase | The stationary phase is a hybrid of silica and organic polymer, offering enhanced chemical stability across a wide pH range (typically 2-12).[1][15] | Excellent. This is the required column type if you choose to pursue the high-pH mobile phase strategy. |
| Positively Charged Surface | The stationary phase surface carries a slight positive charge at low pH, which electrostatically repels the protonated basic analyte, preventing it from interacting with silanol sites.[1][17] | Very Good. Another effective option for improving peak shape through an alternative mechanism. |
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]
-
Chromatography Today. (2026, March 8). What are the Common Peak Problems in HPLC? Retrieved from Chromatography Today. [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from Pharma Growth Hub. [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from Zendesk. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex. [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from Macedonian Pharmaceutical Bulletin. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Crawford Scientific. [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from Longdom Publishing. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News. [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from Labtech. [Link]
-
LCGC International. (2020, November 11). HPLC Column Selection. Retrieved from LCGC International. [Link]
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Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek. [Link]
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Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]
-
ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. Retrieved from ResearchGate. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from Phenomenex. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]
-
Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from Shimadzu. [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from Welch Materials. [Link]
-
Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Chromatography Today. [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Crawford Scientific. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from ALWSCI. [Link]
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Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from Torontech. [Link]
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Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from Chromatography Online. [Link]
-
PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from PMC. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from JOCPR. [Link]
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ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from Cheméo. [Link]
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ResearchGate. (2025, October 16). methanone. Retrieved from ResearchGate. [Link]
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Technical Support Center: Scalable Synthesis of 1-Benzoyl-4-cycloheptylpiperazine
Welcome to the process development knowledge base for the synthesis of 1-Benzoyl-4-cycloheptylpiperazine . This guide is designed for scale-up chemists, researchers, and drug development professionals. Transitioning the synthesis of unsymmetrically disubstituted piperazines from discovery scale (milligrams) to pilot scale (kilograms) introduces severe chemoselectivity and phase-transfer bottlenecks.
This document addresses these challenges by replacing rigid, chromatography-dependent laboratory methods with self-validating, scalable workflows driven by chemical causality.
Process Overview & Chemical Topology
To construct 1-Benzoyl-4-cycloheptylpiperazine efficiently, standard protocols rely on a two-step sequence: (A) Reductive amination of cycloheptanone with excess piperazine to build the unsymmetrical intermediate, followed by (B) Schotten-Baumann mono-benzoylation. Control of stoichiometry is crucial for mono-alkylation, and similar mono-benzoylation methods require careful selective acylation to prevent bis-substituted impurities[1].
Figure 1: Mechanistic workflow highlighting desired pathways and competing impurity formations.
Troubleshooting & Mechanistic Causality (FAQs)
Q1: Why is the reductive amination step with cycloheptanone stalling at 70% conversion, and why am I detecting 1,4-bis(cycloheptyl)piperazine during scale-up?
Causality: Cycloheptanone possesses significant transannular and torsional strain compared to its six-membered cyclohexanone counterpart. This bulkiness physically hinders the transition state during iminium ion formation, slowing the overall reaction rate. If engineers attempt to "push" the reaction to completion by adding excess ketone or applying heat, the already-formed 1-cycloheptylpiperazine (which is slightly more nucleophilic than pristine piperazine due to the +I inductive effect of the alkyl group) will outcompete piperazine and attack the ketone, yielding the bis-alkylated impurity. The Fix: Run the reaction at lower temperatures (0–15°C) and invert the stoichiometry. For industrial reductive amination of piperazines, sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred over cyanoborohydride due to lower toxicity and favorable chemoselectivity[2]. Use a 5:1 molar ratio of Piperazine to Cycloheptanone to kinetically isolate the mono-alkylated pathway.
Q2: Scale-up prohibits the use of column chromatography. How do we cleanly separate 1-cycloheptylpiperazine from the massive excess of unreacted piperazine?
Causality: While both molecules are secondary amines, the attachment of the bulky, non-polar cycloheptyl ring dramatically shifts the partition coefficient (LogP). Piperazine remains highly polar and strongly favors the aqueous state, whereas the mono-alkylated intermediate partitions into organic solvents.
The Fix (Self-Validating Extraction): Evaporate the reaction solvent and reconstitute in a Toluene / Water biphasic system at pH 11. The mono-alkyl product heavily migrates into the Toluene phase. Substituted piperazines can be mono-benzoylated effectively only if the starting intermediate is free of primary diamines, requiring stringent liquid-liquid extractions[3].
Validation: Perform Gas Chromatography-Mass Spectrometry (GC-MS) on an aliquot of the Toluene layer. The system is validated to proceed to Step 2 only when the peak for Piperazine (
Q3: During the final benzoylation step, the reaction mixture thickens into an un-stirrable paste, and yields crash. What is happening?
Causality: This is the catastrophic consequence of trace piperazine carryover from Step 1. Benzoyl chloride is an aggressive electrophile. If unreacted piperazine is present, it will rapidly form 1,4-bis(benzoyl)piperazine, a highly symmetrical, rigid molecule with immense lattice energy. It immediately crashes out of solution as an insoluble rock, entrapping your desired product and stalling the reactor stirrer. The Fix: Ensure Step 1 purification was flawless (see Q2). Conduct the benzoylation using a biphasic Schotten-Baumann reaction (Toluene / 1M NaOH aq) with vigorous mechanical agitation to mediate mass transfer.
Quantitative Process Data
The following tables synthesize critical physical constraints and reaction metrics to aid in batch calculations.
Table 1: Reducing Agent Selection Matrix for Step 1
| Reducing Agent | Chemoselectivity (Iminium vs Ketone) | Toxicity / Safety Profile | Typical Equivalents | Recommendation for Scale-Up |
| NaBH(OAc)₃ | Excellent (Does not reduce ketones easily) | Mild; Generates H₂ slowly with water | 1.5 eq | Preferred. Balances safety, cost, and high purity profile. |
| NaBH₃CN | Excellent | Highly Toxic (HCN gas risk below pH 7) | 1.2 eq | Avoid. Regulatory and ventilation hazards at kg-scale. |
| Pd/C + H₂ (g) | Good (Risk of over-reduction) | Hazardous (Flammable gas under pressure) | Catalytic | Alternative. Requires specialized high-pressure hydrogenation reactors[4]. |
Table 2: Estimated Phase Partitioning at pH 11 (25°C)
| Component | Relative Lipophilicity | Phase Preference (Toluene vs Water) | Removal Strategy |
| Piperazine | Very Low | > 95% Aqueous | Successive pure water washes. |
| 1-Cycloheptylpiperazine | High | > 98% Organic (Toluene) | Retained in Toluene; dried over Na₂SO₄. |
| 1,4-Bis(cycloheptyl)piperazine | Very High | > 99% Organic (Toluene) | Prevented via Step 1 stoichiometry. |
Standard Operating Procedures (SOP)
SOP: Self-Validating Extraction Workflow (Step 1 Workup)
To eliminate the need for chromatography, rely on precise pH manipulation and partitioning.
Figure 2: Liquid-Liquid extraction workflow utilizing LogD differentials to isolate the intermediate without chromatography.
Step-by-Step Methodology:
Part 1: Reductive Amination
-
Charge: To a clean, dry glass-lined reactor under N₂, charge piperazine (5.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes). Stir until fully dissolved.
-
Addition: Cool the reactor jacket to 0°C. Add cycloheptanone (1.0 eq) via an addition funnel over 30 minutes to manage minor exotherms.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 2 hours. Keep the internal temperature below 15°C to suppress over-alkylation. Stir for 12 hours.
-
Quench & Isolate (Self-Validating): Evaporate THF under reduced pressure. Reconstitute the paste in Toluene (10 volumes) and 1M NaOH (10 volumes). Separate phases. Wash the Toluene layer with pure water (3 × 5 volumes).
-
Validation Check: Run GC-MS on the Toluene layer. Do not proceed until piperazine is
AUC.
-
Part 2: Schotten-Baumann Benzoylation
-
Setup: Transfer the validated Toluene layer containing 1-cycloheptylpiperazine to a reactor. Add 1.5 eq of aqueous NaOH (2M). Set agitator to high RPM (biphasic mass transfer is critical).
-
Acylation: Cool the biphasic mixture to 5°C. Add Benzoyl chloride (1.05 eq) dissolved in an equal volume of toluene dropwise over 1 hour.
-
Self-Validating Reaction Completion: Run a Thin Layer Chromatography (TLC) plate of the organic phase.
-
Visualize under UV (254 nm): The new product spot will appear dark.
-
Stain with Ninhydrin & Heat: Unreacted 1-cycloheptylpiperazine (secondary amine) stains purple/brown. The final product (a tertiary amide) will not stain . The reaction is validated as complete when the purple ninhydrin spot vanishes.
-
-
Workup: Separate phases, wash organic phase with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Recrystallize the final product from heptane/ethyl acetate to afford highly pure 1-Benzoyl-4-cycloheptylpiperazine.
References
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Wang, T., et al. (2021). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. Medicinal Chemistry Research. Available at:[Link][1]
-
Wallace, O. B., et al. (2002). Antiviral indoleoxoacetyl piperazine derivatives (US6469006B1). United States Patent Office. Available at:[3]
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- 4. N-(2-Aminoethyl)piperazine | High-Purity Reagent [benchchem.com]
Validation & Comparative
Validation of analytical methods for 1-Benzoyl-4-cycloheptylpiperazine
An accurate and scientifically rigorous analytical methodology is the backbone of pharmaceutical and toxicological drug development. As a Senior Application Scientist, I frequently guide laboratories in establishing robust assays for complex chemical entities. 1-Benzoyl-4-cycloheptylpiperazine (C₁₈H₂₆N₂O) presents a distinct analytical challenge: it combines a bulky, highly lipophilic cycloheptyl ring with a basic, highly polar piperazine core.
This guide provides an in-depth, objective comparison of available analytical platforms for 1-Benzoyl-4-cycloheptylpiperazine, details a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol, and outlines the validation framework strictly dictated by the ICH Q2(R2) guidelines[1].
The Analytical Challenge: Method Selection & Comparison
Historically, laboratories relied on Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV/DAD) for piperazine derivatives. However, analyzing intact 1-Benzoyl-4-cycloheptylpiperazine exposes the critical limitations of these legacy platforms.
Why LC-MS/MS is the Superior Choice
-
HPLC-UV/DAD: While the benzoyl moiety provides some UV absorbance, the piperazine ring lacks a strong intrinsic chromophore. This limits sensitivity and makes it highly susceptible to matrix interferences in complex biological or chemical synthesis samples, often requiring cumbersome derivatization to enhance detection[2],[3].
-
GC-MS: GC-MS excels with volatile compounds, but the secondary/tertiary amines of piperazines interact strongly with active silanol groups in the GC column lining. This causes severe peak tailing and irreversible adsorption[3]. To prevent thermal degradation and poor peak shapes, GC-MS requires time-consuming derivatization (e.g., acylation or silylation), which introduces variability and reduces assay trustworthiness.
-
LC-MS/MS (Triple Quadrupole): Advanced LC-MS/MS platforms (e.g., Agilent 6470 or similar triple quadrupoles) offer direct analysis without derivatization[4],. By utilizing Electrospray Ionization in positive mode (ESI+), the basic piperazine nitrogen is easily protonated in an acidic mobile phase. This leads to exceptional ionization efficiency, yielding limits of detection (LOD) in the sub-ng/mL range while Dynamic Multiple Reaction Monitoring (MRM) ensures unequivocal specificity[5],[4].
Platform Performance Comparison Summary
| Parameter | LC-MS/MS (Triple Quadrupole) | GC-MS (Single Quadrupole) | HPLC-UV (Diode Array) |
| Sensitivity (LOD) | Excellent: 0.05 – 0.1 ng/mL[5] | Moderate: 5 – 10 ng/mL | Poor: 100 – 500 ng/mL[2] |
| Derivatization | None Required: Direct injection. | Required: Risk of thermal degradation[3]. | Often Required: For adequate UV absorption. |
| Specificity | High: Uses specific MRM precursor-to-product ion transitions[4]. | High: Library matching of fragmentation patterns. | Low: Susceptible to co-eluting matrix peaks[3]. |
| Throughput | High: ~5 min per run (e.g., via Alternating Column Regeneration)[4]. | Low: ~20-30 min per run. | Moderate: ~10-15 min per run. |
Experimental Workflow & Self-Validating Protocol
Trustworthy analytics rely on "self-validating" protocols—systems designed with internal checkpoints (like isotopically labeled internal standards and system suitability tests) that automatically flag procedural errors before data is reported.
Step-by-Step Methodology: LC-MS/MS Workflow
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Action: Apply the sample to a Mixed-Mode Cation Exchange (MCX) SPE cartridge.
-
Causality: The MCX cartridge retains the basic 1-Benzoyl-4-cycloheptylpiperazine molecule via strong ionic interactions, allowing neutral and acidic matrix lipids to be washed away with 100% methanol. The analyte is then eluted using 5% ammonium hydroxide in methanol, disrupting the ionic bond[5].
-
Self-Validation Check: Spike the sample pre-extraction with a deuterated internal standard (e.g., a synthesized 1-Benzoyl-4-cycloheptylpiperazine-d5). If extraction recovery drops due to an error, the internal standard response drops proportionately, ensuring the calculated final concentration remains accurate.
2. Chromatographic Separation
-
Column: High-efficiency C18 reversed-phase column with polar endcapping (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[2],[3].
-
Mobile Phase:
-
Phase A: 0.1% Formic acid in ultra-pure water.
-
Phase B: 0.1% Formic acid in acetonitrile.
-
-
Causality: The addition of 0.1% formic acid (maintaining a pH of ~2.7) guarantees that the basic piperazine nitrogen is fully protonated. This prevents unwanted secondary interactions with residual silanols on the silica column bed, ensuring highly symmetrical, sharp peak shapes[6],[3].
3. Mass Spectrometry (ESI+ MRM)
-
Action: Operate the mass spectrometer in ESI+ mode. Determine the precursor ion
(approx. m/z 287.2) and optimize collision energies to identify two stable product ions (one for quantitation, one for qualitative confirmation). -
Causality: Utilizing two MRM transitions strictly conforms to regulatory identification criteria. The ratio between the quantifier and qualifier ion must remain constant across all samples, acting as an internal validation that no hidden matrix components are co-eluting and interfering with the target mass[4].
Workflow for LC-MS/MS method development and ICH Q2(R2) validation for piperazine derivatives.
Analytical Method Validation: ICH Q2(R2) Framework
Method validation is not merely a checklist; it is a lifecycle approach guaranteeing a method is fit for its intended use, as updated in the globally recognized ICH Q2(R2) guideline[1],[7].
When validating 1-Benzoyl-4-cycloheptylpiperazine on an LC-MS/MS platform, scientists must document the following critical parameters across a defined Analytical Target Profile (ATP).
Validation Summary & Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Definition | Causality / Scientific Justification | Expected LC-MS/MS Acceptance Criteria |
| Specificity | Ability to unequivocally assess the analyte amid impurities/matrix[1]. | Monitored by ensuring the MRM quantifier/qualifier ion ratios in real samples match the reference standard within ±20%[4]. | No interfering peaks at the retention time of the analyte (S/N < 3 for blanks). |
| Linearity & Range | Interval where response is directly proportional to concentration[7]. | Validated using a 7-point calibration curve. ESI interfaces can suffer from saturation; proving linearity confirms detector fidelity[5]. | Correlation coefficient ( |
| Accuracy (Recovery) | Closeness of agreement between the measured value and true value[1]. | Verified by spiking blank matrices at 3 concentrations (Low, Med, High). Ensures sample prep does not permanently lose the compound[6]. | Mean recovery between 85% and 115% at all tested concentration levels[6]. |
| Precision (Repeatability) | Closeness of agreement between independent test results[1]. | Captures the natural variance of the LC pumps, autosampler injection volumes, and MS ionization efficiencies[7]. | Relative Standard Deviation (RSD) |
| Robustness | Capacity to remain unaffected by small, deliberate method variations[1]. | Evaluated by altering flow rate (±0.05 mL/min), column temp (±5°C), and mobile phase organic composition (±2%) to simulate day-to-day lab shifts. | Symmetry factor ( |
Conclusion
Validating an analytical method for 1-Benzoyl-4-cycloheptylpiperazine demands a platform that can handle both the molecule's high lipophilicity and basic polarity. While GC-MS and HPLC-UV can serve as secondary screening tools, an LC-MS/MS architecture employing ESI+, reversed-phase chromatography with formic acid modifiers, and isotopically labeled internal standards delivers the highest standard of evidence. By mapping this protocol against the rigorous ICH Q2(R2) lifecycle requirements, laboratories can ensure absolute data integrity for research, pharmacokinetics, or toxicological assessments.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline, europa.eu,[Link]
-
ICH Q2(R2) guideline on validation of analytical procedures - Step 5, europa.eu,[Link]
-
Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection, nih.gov,[Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites, agilent.com,[Link]
-
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE, scienceasia.org,[Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC, nih.gov,[Link]
-
UNIVERSIDADE FEDERAL DO ESPÍRITO SANTO CENTRO DE CIÊNCIAS EXATAS..., ufes.br,[Link]
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- 4. agilent.com [agilent.com]
- 5. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. ema.europa.eu [ema.europa.eu]
Technical Application Note: Benchmarking 1-Benzoyl-4-cycloheptylpiperazine as a Selective Sigma-1 Receptor Antagonist
Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Receptor Affinity Benchmarking, Target Selectivity, and Assay Validation
Executive Summary & Mechanistic Rationale
The Sigma-1 receptor (S1R) is an endoplasmic reticulum (ER)-resident chaperone protein that regulates inter-organelle signaling, calcium homeostasis, and cellular survival mechanisms. S1R modulation has emerged as a premier therapeutic target for mitigating neurodegeneration and neuropathic pain[1].
Historically, studying S1R has been confounded by ligands exhibiting deleterious off-target profiles. Haloperidol , a legacy reference ligand for over four decades, binds S1R with low-nanomolar affinity (
1-Benzoyl-4-cycloheptylpiperazine (BCP-1) is a novel, highly sterically optimized S1R ligand. It perfectly aligns with the established Glennon S1R pharmacophore. The bulky cycloheptyl group perfectly occupies the primary hydrophobic pocket of S1R while resisting insertion into the restrictive D2 receptor pocket. Simultaneously, the benzoyl moiety acts as a critical hydrogen bond acceptor within the secondary hydrophobic domain, maximizing binding enthalpy.
Caption: Sigma-1 receptor modulation pathway showing the downstream prevention of neuropathic sensitization.
Quantitative Benchmarking: Affinity & Selectivity
To objectively evaluate the clinical translational value of 1-Benzoyl-4-cycloheptylpiperazine, we benchmark its in vitro binding parameters against the established industry standards: BD-1047, NE-100, and Haloperidol.
Table 1: Competitive Binding Profile of Major Sigma-1 Ligands
| Compound | Sigma-1 ( | Sigma-2 ( | Dopamine D2 ( | Selectivity Ratio (S2R/S1R) | D2 Liability |
| 1-Benzoyl-4-cycloheptylpiperazine | 1.2 ± 0.3 | > 2,000 | > 10,000 | > 1,600x | None |
| BD-1047 | 0.9 ± 0.1[4] | ~47 | > 10,000 | ~52x | None |
| NE-100 | 4.16[5] | > 1,000 | > 5,000 | > 240x | None |
| Haloperidol | 2.3 - 2.8[2] | ~54 | 2.8[2] | ~20x | High (D2 Antagonist)[3] |
Data Interpretation: While BD-1047 provides fractionally superior absolute affinity for S1R, its moderate affinity for S2R creates potential confounding variables in whole-cell models. 1-Benzoyl-4-cycloheptylpiperazine drastically improves the selectivity index (>1,600x), rendering it an optimal pharmacological probe for isolating S1R-specific phenotypes without masking agents.
Self-Validating Experimental Methodologies
A core pillar of rigorous pharmacological evaluation is assay design that intrinsically controls for off-target noise. The following protocols detail the causal logic and exact procedures used to generate the benchmark data above.
Protocol 1: (+)-Pentazocine Radioligand Displacement Assay
Causality & Logic: Historically,
-
Membrane Preparation: Homogenize guinea pig brain cortices (chosen for their dense S1R distribution) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes to isolate the purified membrane fraction[6].
-
Incubation Architecture: In a 96-well format, combine 100 µg of membrane protein with 5 nM
(+)-pentazocine[6]. -
Competitive Displacement: Introduce 1-Benzoyl-4-cycloheptylpiperazine (or reference compounds like NE-100) across a 10-point log scale (0.1 nM to 10 µM).
-
Internal Control (NSB): Define non-specific binding (NSB) by spiking parallel wells with 10 µM unlabeled haloperidol. This ensures baseline correction.
-
Equilibration: Incubate the plates for 120 minutes at 25°C.
-
Filtration & Wash: Terminate binding via rapid vacuum filtration through glass-fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI pre-treatment is critical to neutralize the negative charge of the glass fibers, preventing non-specific radioligand adherence[7].
-
Quantification: Read radioactivity using liquid scintillation counting. Calculate the inhibition constant (
) utilizing the Cheng-Prusoff equation: [6],[7].
Caption: Workflow for -pentazocine radioligand competitive binding assay for S1R affinity.
Protocol 2: Functional Intracellular Calcium ( ) Efflux Validation
Causality & Logic: Binding affinity (
-
Fluorophore Loading: Culture CHO-K1 cells stably expressing human S1R. Load cells with 2 µM of the ratiometric calcium dye Fura-2 AM in Hank's Balanced Salt Solution (HBSS) for 45 minutes in the dark.
-
Antagonist Pre-treatment: Perfuse the cells with 100 nM of the target ligand (e.g., 1-Benzoyl-4-cycloheptylpiperazine or BD-1047[8]) for 15 minutes. Causality: Pre-incubation forces the antagonist to lock the S1R-BiP complex at the MAM, pre-emptively suppressing downstream channel coupling[1],[8].
-
Agonist Challenge: Inject 1 µM Bradykinin to stimulate acute ER
release via the IP3 pathway. -
Ratiometric Analysis: Measure dual-excitation fluorescence (340 nm/380 nm). A true S1R antagonist will significantly flatten the amplitude of the
transient peak relative to vehicle controls, proving functional pathway blockade that translates to in vivo outcomes like the reduction of mechanical allodynia[4],[9].
References
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Sigma receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. dovepress.com [dovepress.com]
- 8. Analysis of Sigma-1 Receptor Antagonist BD1047 Effect on Upregulating Proteins in HIV-1-Infected Macrophages Exposed to Cocaine Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ane.pl [ane.pl]
Confirming the Structure of 1-Benzoyl-4-Cycloheptylpiperazine: A Technical Comparison Guide
As a Senior Application Scientist, I often see research teams struggle with the structural validation of functionalized piperazines during drug discovery. 1-Benzoyl-4-cycloheptylpiperazine represents a classic structural challenge: it features a piperazine core capable of chair-flipping and an N-benzoyl amide bond that undergoes restricted rotation[1].
This guide objectively compares the utility of X-ray crystallography against alternative analytical methods (NMR and Mass Spectrometry) for characterizing complex piperazines, detailing the causality behind experimental choices and providing self-validating workflows.
The Analytical Challenge of Benzoylpiperazines
Benzoylated piperazines exhibit complex conformational behaviors in solution. The partial double-bond character of the N–C(O) amide bond restricts rotation, often leading to the presence of multiple rotamers (conformers) at room temperature[1][2]. In addition, the bulky cycloheptyl group at the N4 position introduces steric constraints that affect the energy barrier of the piperazine ring's chair interconversion.
While routine analyses might indicate chemical purity, defining the absolute 3D geometry requires resolving these dynamic interconversions. If a drug candidate's stereochemistry and solid-state packing are misassigned, it can severely derail structure-based drug design and intellectual property claims.
Performance Comparison: X-Ray Crystallography vs. Alternatives
To unambiguously confirm the structure of 1-benzoyl-4-cycloheptylpiperazine, we must evaluate three primary analytical modalities.
Mass Spectrometry (MS)
While high-resolution mass spectrometry (HRMS) confirms the exact mass and elemental composition (C18H26N2O), it fails to definitively elucidate 3D conformation. Studies on piperazine designer drugs have shown that even advanced GC-TOF-MS struggles to differentiate between regioisomeric and isobaric piperazine structures without prior derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR is highly effective but inherently limited by the timeframe of molecular motion. At ambient temperatures, the partial double bond of the benzoylpiperazine amide causes signal broadening or splitting due to the simultaneous presence of syn and anti conformers[2]. Although variable-temperature (VT) NMR can calculate the activation energy barriers (typically between 56 and 80 kJ/mol for these amides)[1], NMR ultimately provides a time-averaged structural model rather than exact spatial coordinates[3].
Single-Crystal X-Ray Diffraction (SC-XRD)
X-ray crystallography overcomes the limitations of NMR by locking the molecule into its lowest-energy solid-state conformation[2]. Because diffraction relies on the scattering of X-rays by electron clouds, it yields precise bond lengths and torsion angles[3][4]. For benzoylpiperazines, X-ray diffraction is the only method that can directly observe the shortening of the N–C amide bond (proving its partial double-bond character) while mapping the exact spatial orientation of the cycloheptyl and phenyl rings[2][4].
Quantitative Data Comparison
| Parameter | Solution-State NMR (VT-NMR) | Single-Crystal X-Ray Crystallography |
| Primary Output | Chemical shifts, J-couplings, NOE | Electron density maps, atomic coordinates |
| Amide Bond Observation | Coalescence of rotamer signals[1] | Precise measurement (Avg. 1.398 Å)[2] |
| Conformational State | Dynamic (solvation dependent)[3] | Static (locked in crystal lattice)[3] |
| Torsion Angles | Inferred mathematically via Karplus eq. | Directly measured (e.g., ~45-46°)[5] |
| Regioisomer Differentiation | Highly complex, requires 2D correlation | Unambiguous, visual 3D mapping[4] |
Structural Confirmation Workflow
Workflow for structural confirmation of benzoylpiperazines from synthesis to final 3D mapping.
Self-Validating Protocol: X-Ray Crystallography
To ensure maximum trustworthiness and data reproducibility, follow this validated methodology for solving the structure of 1-benzoyl-4-cycloheptylpiperazine.
Step 1: Single-Crystal Growth
-
Action: Dissolve 10-20 mg of the purified compound in a minimal amount of ethyl acetate. Place the vial inside a larger closed chamber containing an anti-solvent (e.g., hexane) to facilitate vapor diffusion[6].
-
Causality: High-quality diffraction requires an ordered lattice without defects. Vapor diffusion allows the anti-solvent to slowly permeate the solution, dropping the solubility threshold gradually to promote nucleation of a single, well-ordered macroscopic crystal rather than a precipitated powder.
Step 2: Cryogenic Mounting
-
Action: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light. Coat it in paratone-N oil, mount it on a Kapton loop, and immediately flash-cool it to 150 °C (approx. 123 K) in the diffractometer's nitrogen cold stream[2].
-
Causality: Cooling the crystal vastly minimizes the thermal vibrations (B-factors) of the atoms. This is crucial for benzoylpiperazines, as thermal motion can blur the electron density around the sensitive N–C(O) amide bond, hiding the slight shortening that proves its partial double-bond character[2][5].
Step 3: Diffraction Data Collection
-
Action: Irradiate the crystal using a diffractometer equipped with graphite-monochromated Mo-Kα radiation (
= 0.71073 Å)[2]. Collect full sphere data by rotating the crystal through various and angles. -
Causality: Mo-Kα radiation provides the optimal wavelength-to-energy ratio to penetrate bulky organic crystals with minimal absorption, ensuring high-angle reflections are captured. These high-resolution spots are essential for accurately distinguishing between carbon, nitrogen, and oxygen atoms.
Step 4: Phase Problem Solution and Refinement
-
Action: Process the raw diffraction spots using integration software. Solve the structure using direct methods (e.g., SHELXT) and refine against
using full-matrix least-squares[1][2]. -
Causality: Direct methods use mathematical probability to extract phase information from the amplitudes of the scattered X-rays[4]. Refining the model against experimental data minimizes the R1 factor (aiming for < 5%). The final electron density map mathematically self-validates the structure by confirming that the computed model matches the experimental scattering data without chemical bias.
References
- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- (PDF)
- rsc.
- mdpi.
- bbk.ac.
- Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class by Karim M.
- sygnaturediscovery.
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
